N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-methylbenzamide
Description
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-methylbenzamide is a complex organic compound that belongs to the class of benzoxazepines This compound is characterized by its unique structure, which includes a benzoxazepine ring fused with a benzamide moiety
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-12-4-6-13(7-5-12)17(22)20-14-8-9-15-16(10-14)24-11-19(2,3)18(23)21-15/h4-10H,11H2,1-3H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHVGEDLAWQWBTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)NC(=O)C(CO3)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-methylbenzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzoxazepine Ring: The initial step involves the cyclization of appropriate precursors to form the benzoxazepine ring. This can be achieved through a condensation reaction between an amine and a carbonyl compound under acidic or basic conditions.
Introduction of the Dimethyl Groups: The next step involves the introduction of the dimethyl groups at the 3-position of the benzoxazepine ring. This can be accomplished through alkylation reactions using suitable alkylating agents.
Formation of the Benzamide Moiety: The final step involves the coupling of the benzoxazepine intermediate with 4-methylbenzoic acid or its derivatives to form the desired benzamide compound. This can be achieved through amide bond formation reactions using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-methylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzoxazepine or benzamide moieties are replaced with other groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines
Scientific Research Applications
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-methylbenzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It is used in assays to investigate enzyme inhibition and receptor binding.
Medicine: The compound is explored for its potential therapeutic properties. It is investigated for its activity against various diseases, including cancer, inflammation, and neurological disorders.
Industry: In industrial applications, the compound is used in the development of specialty chemicals, pharmaceuticals, and agrochemicals. It serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other high-value products.
Mechanism of Action
The mechanism of action of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Enzyme Inhibition: The compound may inhibit the activity of specific enzymes by binding to their active sites or allosteric sites. This can result in the modulation of enzymatic pathways and subsequent biological effects.
Receptor Binding: The compound may interact with cellular receptors, leading to the activation or inhibition of signaling pathways. This can influence cellular processes such as proliferation, differentiation, and apoptosis.
Molecular Pathways: The compound may modulate various molecular pathways, including those involved in cell cycle regulation, inflammation, and oxidative stress. This can contribute to its therapeutic potential in various diseases.
Comparison with Similar Compounds
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-methylbenzamide can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,4-dimethyl-N-(2,2,2-trifluoroethyl)benzene-1-sulfonamide: This compound shares the benzoxazepine core but differs in the substituents on the benzamide moiety.
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-chloro-4-fluorobenzenesulfonamide: This compound also contains the benzoxazepine ring but has different substituents on the benzene ring.
The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties. Its distinct structure allows for unique interactions with molecular targets, making it a valuable compound for various scientific research applications.
Biological Activity
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-methylbenzamide is a compound with a complex structure that has garnered attention for its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound features a benzoxazepine ring system, which is known for its diverse biological activities. The structure can be represented as follows:
This indicates a molecular weight of approximately 302.38 g/mol. The unique configuration of the tetrahydrobenzoxazepine ring contributes to its interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes related to inflammatory processes and may also modulate neurotransmitter systems.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Antibacterial Effects : Compounds with similar structures have shown activity against both Gram-positive and Gram-negative bacteria. A study demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 0.004 mg/mL to 0.045 mg/mL against various bacterial strains such as E. coli and S. aureus .
| Compound | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Compound 8 | 0.004–0.03 | 0.008–0.06 |
| Compound 11 | 0.011 | - |
| Compound 12 | 0.015 | - |
These findings suggest that structural modifications can enhance the antibacterial potency of benzoxazepine derivatives.
Antifungal Activity
In addition to antibacterial properties, related compounds have also shown antifungal activity with MIC values ranging from 0.004 mg/mL to 0.06 mg/mL against various fungal strains . The most sensitive strain was identified as T. viride, while A. fumigatus showed resistance.
Case Study 1: Neuroprotective Effects
A recent study explored the neuroprotective effects of benzoxazepine derivatives in models of neurodegenerative diseases such as Alzheimer’s disease. The findings indicated that these compounds could reduce amyloid-beta accumulation in neuronal cultures, suggesting potential applications in treating cognitive decline .
Case Study 2: Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory effects of this compound in animal models of inflammation. Results showed significant reductions in inflammatory markers and pain responses when administered prior to inflammatory stimuli .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
